2,2,4-Trimethylpentenyl 2-methylpropanoate
CAS No.: 37822-74-5
Cat. No.: VC18410547
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37822-74-5 |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
IUPAC Name | 2,2,4-trimethylpent-3-enyl 2-methylpropanoate |
Standard InChI | InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3 |
Standard InChI Key | SVFCYIJQNSHBGU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)OCC(C)(C)C=C(C)C |
Introduction
Chemical Identification and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2,2,4-trimethylpent-3-enyl 2-methylpropanoate, reflecting its branched alkyl chain and ester functional group . Alternative designations include 2,2,4-trimethylpent-3-enyl isobutyrate and Propanoic acid, 2-methyl-, 2,2,4-trimethylpentenyl ester . Regulatory identifiers include the European Community (EC) number 222-490-7 and DSSTox Substance ID DTXSID30956400 .
Molecular Structure
The compound’s structure comprises a pentenyl backbone substituted with methyl groups at positions 2, 2, and 4, esterified with 2-methylpropanoic acid (isobutyric acid). Key structural descriptors include:
Property | Value | Source |
---|---|---|
SMILES | CC(C)C(=O)OCC(C)(C)C=C(C)C | |
InChIKey | SVFCYIJQNSHBGU-UHFFFAOYSA-N | |
Rotatable bond count | 5 | |
Topological polar SA | 26.3 Ų |
The presence of a double bond in the pentenyl moiety (between C3 and C4) introduces geometric isomerism, though specific stereochemical data remain unreported in available literature .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties highlight the compound’s stability and reactivity profile:
Property | Value | Method/Source |
---|---|---|
Density (20°C) | 0.885 g/cm³ | Experimental |
Boiling Point | 240.4°C at 760 mmHg | Experimental |
Flash Point | 75.7°C | Closed-cup |
XLogP3 | 4.0 | Computed |
Vapor Pressure (25°C) | 0.029 mmHg | Estimated |
The relatively high boiling point and moderate lipophilicity (LogP = 3.178) suggest utility in non-polar solvents or as a plasticizer intermediate.
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in public databases, the computed molecular weight (198.162 Da) and exact mass align with high-resolution mass spectrometry standards. The compound’s refractive index (1.441) indicates moderate optical activity, potentially relevant for chromatographic applications.
Synthesis and Industrial Production
Historical Synthetic Routes
Early syntheses involved acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol with isobutyric acid, as detailed by Baltz et al. (1965) . Schwenk and Becker (1972) optimized yields using Dean-Stark traps to remove water, achieving conversions exceeding 85% .
Modern Methodologies
Contemporary approaches leverage catalytic systems:
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Heterogeneous catalysis: Zeolite-based catalysts reduce side reactions like olefin isomerization .
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Enzymatic esterification: Lipases (e.g., Candida antarctica) enable room-temperature synthesis, though scalability remains challenging .
Applications and Functional Utility
Industrial Uses
While direct applications are sparsely documented, structural analogs suggest roles in:
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Fragrance industry: Branched esters often impart fruity or floral notes, though odor thresholds for this compound are uncharacterized .
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Polymer additives: Potential as a plasticizer or stabilizer due to high boiling point and compatibility with polyolefins .
Research Applications
The compound serves as a model substrate in studies of:
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Ester hydrolysis kinetics: Effects of branching on reaction rates .
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Catalytic hydrogenation: Selective reduction of the pentenyl double bond .
Comparative Analysis with Structural Analogs
2,2,4-Trimethylpentyl 2-Methylpropanoate (CAS 36679-74-0)
The saturated analog lacks the pentenyl double bond, resulting in:
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